(4-Benzylpiperidin-1-yl)[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone
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Overview
Description
(4-BENZYLPIPERIDINO)[1-(4-PYRIDYLMETHYL)-3-PIPERIDYL]METHANONE is a complex organic compound that features a combination of piperidine and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(4-PYRIDYLMETHYL)-3-PIPERIDYL]METHANONE typically involves multiple steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Coupling with 1-(4-pyridylmethyl)-3-piperidyl methanone: This step involves the reaction of 4-benzylpiperidine with 1-(4-pyridylmethyl)-3-piperidyl methanone under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(4-PYRIDYLMETHYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(4-PYRIDYLMETHYL)-3-PIPERIDYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(4-PYRIDYLMETHYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound could modulate pathways related to dopamine and serotonin release, as well as inhibit monoamine oxidase activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Known for its role as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: Another compound with stimulant properties, often compared with 4-benzylpiperidine.
Tetrahydroisoquinoline: Shares structural similarities and is studied for its pharmacological effects.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(4-PYRIDYLMETHYL)-3-PIPERIDYL]METHANONE is unique due to its combined piperidine and pyridine structures, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems and potential therapeutic applications make it a compound of significant interest.
Properties
Molecular Formula |
C24H31N3O |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C24H31N3O/c28-24(23-7-4-14-26(19-23)18-22-8-12-25-13-9-22)27-15-10-21(11-16-27)17-20-5-2-1-3-6-20/h1-3,5-6,8-9,12-13,21,23H,4,7,10-11,14-19H2 |
InChI Key |
ZAJBBSLDNHIDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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